Vitamin K1-d7

Overview

Description

Vitamin K1-d7 is a deuterated form of Vitamin K1, also known as phylloquinone. This compound is a fat-soluble vitamin that plays a crucial role in blood coagulation, bone metabolism, and vascular health. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it serves as an internal standard for the quantification of Vitamin K1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1-d7 involves the incorporation of deuterium atoms into the phylloquinone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then purified using chromatographic techniques to remove any impurities and ensure the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Vitamin K1-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form Vitamin K1-2,3-epoxide.

Reduction: It can be reduced back to its hydroquinone form.

Substitution: The phytyl side chain can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve the use of strong bases or acids.

Major Products Formed:

Oxidation: Vitamin K1-2,3-epoxide.

Reduction: Hydroquinone form of Vitamin K1.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Vitamin K1-d7 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K compounds in humans and animals. The deuterated label enhances detection sensitivity and specificity using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Case Study: Serum Levels Measurement

A study demonstrated the effectiveness of LC-MS/MS methods for quantifying Vitamin K1 and its metabolites in human serum. The method provided reliable reference values for Vitamin K1 levels in different populations, revealing significant variations based on dietary intake and demographic factors .

Clinical Nutrition Research

The role of this compound in nutritional studies is crucial, especially concerning its impact on bone health and cardiovascular diseases. Researchers use this compound to investigate how dietary intake influences serum levels of Vitamin K and its subsequent effects on health outcomes.

Case Study: Cystic Fibrosis Patients

In a clinical study involving cystic fibrosis patients, supplementation with this compound was shown to improve serum levels of Vitamin K1 and its metabolites (MK-4 and MK-7), highlighting its importance in managing deficiencies associated with malabsorption conditions . The findings underscored the necessity for tailored supplementation strategies in specific patient populations.

Cancer Research

Emerging research suggests that Vitamin K may play a role in cancer therapy due to its influence on cell signaling pathways involved in apoptosis and cell proliferation. This compound is used to trace the metabolic pathways of Vitamin K compounds within cancer cells.

Case Study: Antitumor Effects

A study explored the antitumor effects of Vitamin K compounds, including this compound, demonstrating that they could inhibit cancer cell growth through mechanisms involving apoptosis induction and modulation of growth factor signaling pathways. This highlights the potential of incorporating Vitamin K into cancer treatment protocols .

Cardiovascular Health Studies

Vitamin K is known for its role in regulating calcium metabolism, which is critical for cardiovascular health. Researchers utilize this compound to investigate its effects on vascular calcification and arterial stiffness.

Case Study: Vascular Health

Research has indicated that adequate levels of Vitamin K can reduce the risk of arterial calcification. Studies involving this compound have shown that supplementation can improve vascular health markers, suggesting a protective role against cardiovascular diseases .

Methodological Advances

The development of sensitive analytical methods for quantifying Vitamin K levels has been significantly enhanced by the use of deuterated forms like this compound. These methods allow for more accurate assessments of Vitamin K status in various populations.

Table: Comparison of Analytical Methods for Vitamin K Measurement

| Methodology | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| LC-MS/MS | High | High | Serum, Plasma |

| HPLC | Moderate | Moderate | Serum, Plasma |

| Immunoassay | Low | Moderate | Serum |

Mechanism of Action

Vitamin K1-d7, like its non-deuterated counterpart, acts as a cofactor for the enzyme gamma-carboxylase. This enzyme catalyzes the carboxylation of glutamate residues on specific proteins, converting them into gamma-carboxyglutamate. These modified proteins are essential for calcium binding, which is crucial for blood clotting and bone mineralization. The deuterium labeling does not alter the biological activity of the compound but allows for precise tracking and quantification in research studies .

Comparison with Similar Compounds

Vitamin K1 (Phylloquinone): The non-deuterated form of Vitamin K1.

Vitamin K2 (Menaquinone): A group of compounds with similar structures but different side chains.

Vitamin K3 (Menadione): A synthetic form of Vitamin K with a simpler structure

Uniqueness of Vitamin K1-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. This labeling allows for the precise quantification of Vitamin K1 in complex biological matrices using mass spectrometry. Additionally, the deuterium atoms provide stability against metabolic degradation, making it a reliable internal standard .

Biological Activity

Vitamin K1-d7, a deuterated form of phylloquinone (Vitamin K1), is utilized in various biological and clinical studies to investigate the dynamics of vitamin K metabolism. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is primarily used as an internal standard in mass spectrometry to quantify vitamin K levels in biological samples. Its unique isotopic labeling allows researchers to trace metabolic pathways and assess the bioavailability of vitamin K compounds in different physiological contexts.

Biological Functions

Vitamin K plays a crucial role in several biological processes:

- Blood Coagulation : Vitamin K is essential for synthesizing clotting factors II (prothrombin), VII, IX, and X. Deficiency can lead to bleeding disorders.

- Bone Metabolism : It activates osteocalcin and matrix Gla protein, which are vital for bone mineralization and calcium regulation.

- Vascular Health : Vitamin K inhibits vascular calcification by activating matrix Gla protein, thereby reducing cardiovascular risks.

Quantitative Analysis

A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyzed the pharmacokinetics of this compound in human serum. The results indicated:

| Compound | Recovery Rate (%) | LOD (nM) | LOQ (nM) | Precursor m/z | Product m/z |

|---|---|---|---|---|---|

| Vitamin K1 | 83.49 ± 1.64 | 3.04 | 9.21 | 456.2 | 245.0 |

| Vitamin K1 Epoxide | 77.89 ± 1.49 | 5.21 | 15.8 | 465.2 | 210.25 |

This table highlights the efficacy of this compound as an internal standard for quantifying vitamin K levels in clinical samples .

Case Studies on Supplementation

A recent study focused on cystic fibrosis (CF) patients demonstrated that despite supplementation with high doses of Vitamin K1, deficiencies persisted:

| Group | K1 Level (ng/mL) |

|---|---|

| CF Patients with K1 Supplementation | 0.407 (0.225–0.573) |

| CF Patients without Supplementation | 0.093 (0.066–0.298) |

| Healthy Adults | 0.3526 |

The findings suggest that while supplementation improves serum levels, it may not be sufficient to overcome underlying metabolic issues in CF patients .

Mechanistic Insights

The mechanism by which Vitamin K influences biological systems involves its role as a cofactor for gamma-carboxylase enzymes, which modify proteins necessary for coagulation and bone health:

- Gamma-Carboxylation : This post-translational modification is essential for the activity of vitamin K-dependent proteins.

- Anticoagulant Properties : Studies show that higher levels of undercarboxylated proteins correlate with increased bleeding risk, emphasizing the need for adequate vitamin K status .

Clinical Implications

Understanding the biological activity of this compound has significant implications for clinical nutrition and therapeutic interventions:

- Anticoagulant Therapy : Knowledge of vitamin K metabolism can aid in managing patients on anticoagulants like warfarin, where vitamin K intake must be monitored.

- Bone Health : Adequate vitamin K status is associated with improved bone density and reduced fracture risk, particularly in populations at risk for osteoporosis .

Q & A

Basic Research Questions

Q. Why is Vitamin K1-d7 the preferred internal standard for quantifying Vitamin K1 via LC-MS/MS?

this compound is a deuterated analog with nearly identical chemical properties to Vitamin K1, minimizing matrix effects and correcting for variability during extraction and ionization. Its distinct mass shift (m/z 459→194 vs. m/z 452→187 for Vitamin K1) allows unambiguous detection in tandem mass spectrometry, ensuring precise quantification .

Q. How should this compound stock solutions be prepared to ensure analytical accuracy?

Dissolve this compound in solvents like DMSO, ethanol, or DMF at concentrations ≥25 mg/mL (54.62 mM). Aliquot and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Validate solubility and stability using UV-Vis or LC-MS before experimental use .

Q. What chromatographic parameters optimize separation of this compound from endogenous compounds?

Use a C30 column with isocratic elution (methanol/water, 96:4 v/v + 0.1% formic acid) at 1.0 mL/min. Retention times (~8 min) and resolution can be fine-tuned by adjusting column temperature (e.g., 25–40°C) and injection volume (1–5 µL) to avoid co-elution with lipophilic matrix interferents .

Q. How to establish a linear calibration curve for this compound in serum or plant matrices?

Prepare calibration standards (0.1–50 ng/mL) spiked with this compound. Use weighted (1/x²) linear regression to account for heteroscedasticity. Validate linearity (R² >0.99), precision (CV <10%), and accuracy (recovery 85–115%) using matrix-matched quality controls .

Advanced Research Questions

Q. How do matrix effects impact this compound quantification, and what strategies mitigate them?

Phospholipids and chlorophyll in biological/plant extracts suppress ionization efficiency. Mitigate via:

- Solid-phase extraction (SPE): Use C18 or silica cartridges to remove hydrophilic interferents .

- Post-column infusion: Inject matrix extracts post-column to identify ion suppression zones and adjust LC gradients .

- Matrix-matched calibration: Prepare standards in blank matrix to normalize recovery variations .

Q. What experimental designs resolve co-elution of this compound with structurally similar isomers?

- Chromatographic optimization: Extend run time or use a longer C30 column (150–250 mm) to separate cis/trans isomers .

- MRM specificity: Select unique fragment ions (e.g., m/z 194 for K1-d7 vs. m/z 187 for K1) and validate using high-resolution MS/MS .

- Isotope dilution: Spike samples with K1-d7 before extraction to correct for isomer-specific losses .

Q. How to validate inter-laboratory reproducibility of this compound quantification methods?

- Collaborative trials: Share aliquots of certified reference materials (e.g., spinach or kimchi extracts) across labs.

- Statistical analysis: Use ANOVA to assess between-lab variability (<15% acceptable) and estimate measurement uncertainty via Monte Carlo simulations .

Q. Why do discrepancies arise in this compound recovery rates between ultrasound-assisted extraction (UAE) and SPE?

UAE may cause thermal degradation of labile vitamers, while SPE selectively removes interferents but risks losing hydrophobic analytes. Compare methods using spike-recovery tests (80–120% acceptable) and optimize solvent polarity (e.g., n-hexane for UAE vs. ethyl acetate for SPE) .

Q. What stability studies are critical for this compound in long-term bioanalytical workflows?

- Light sensitivity: Store samples in amber vials and avoid prolonged exposure to UV light.

- Thermal degradation: Conduct accelerated stability tests (e.g., 4°C vs. -80°C) over 1–6 months.

- Freeze-thaw cycles: Limit to ≤3 cycles to prevent deuterium exchange or precipitation .

Q. How to statistically analyze contradictions in this compound data across published studies?

Apply meta-regression to assess confounding variables (e.g., extraction methods, LC columns). Use funnel plots to detect publication bias and sensitivity analysis to exclude outliers. Cross-validate findings with independent datasets from repositories like NCBI or EMBL-EBI .

Properties

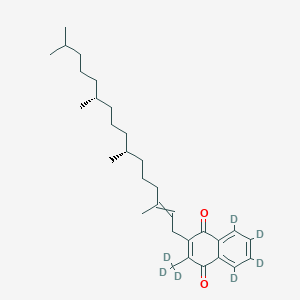

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-VKXGTQFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.